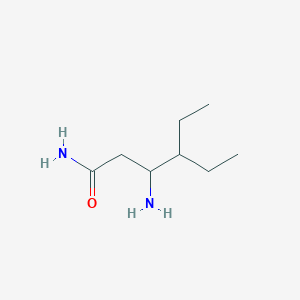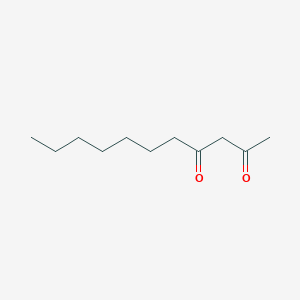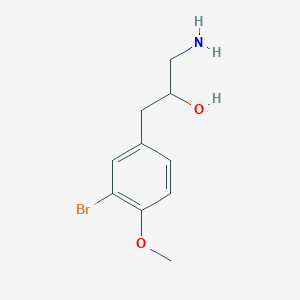![molecular formula C9H13Cl3N4OS B15301319 2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride is a novel heterocyclic compound with potential biological and pharmaceutical applications. This compound is characterized by its unique structure, which includes a thiophene ring substituted with dichlorine atoms and an acetamide group linked to a carbamimidamido moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride typically involves the following steps:
Formation of the Thiophene Intermediate: The initial step involves the chlorination of thiophene to obtain 2,5-dichlorothiophene.
Alkylation: The 2,5-dichlorothiophene is then subjected to alkylation with an appropriate ethylating agent to introduce the ethyl group.
Acetamide Formation: The resulting intermediate is reacted with acetamide under controlled conditions to form the acetamide derivative.
Carbamimidamido Introduction: Finally, the acetamide derivative is treated with a suitable reagent to introduce the carbamimidamido group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorothiophene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-carbamimidamido-2-cyclohexyl-N-(2-{4-[3-(2,3-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide: Another heterocyclic compound with a similar acetamide moiety.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: A compound with a similar acetamide group but different heterocyclic structure.
Uniqueness
2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride is unique due to its dichlorothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H13Cl3N4OS |
|---|---|
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
2-(diaminomethylideneamino)-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H12Cl2N4OS.ClH/c10-6-3-5(8(11)17-6)1-2-14-7(16)4-15-9(12)13;/h3H,1-2,4H2,(H,14,16)(H4,12,13,15);1H |
Clave InChI |
NIVWDPRTXNHCFE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1CCNC(=O)CN=C(N)N)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



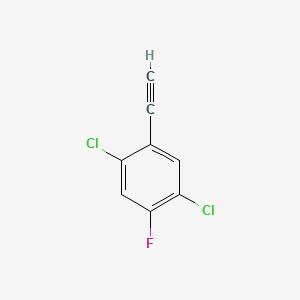
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)


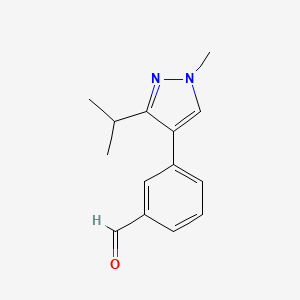
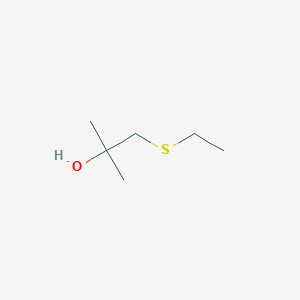
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
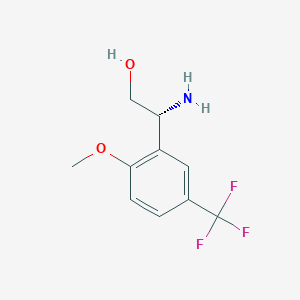
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
